molecular formula C18H12BrClN2OS B14884454 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-chlorophenyl)ethanone

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-chlorophenyl)ethanone

Cat. No.: B14884454
M. Wt: 419.7 g/mol
InChI Key: XRGVDQYXHZQNJE-UHFFFAOYSA-N
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Description

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-chlorophenyl)ethanone is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromophenyl and chlorophenyl groups in the structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-chlorophenyl)ethanone typically involves multi-step organic reactions. One possible synthetic route could be:

    Formation of Pyridazine Core: The pyridazine core can be synthesized by the reaction of hydrazine with a suitable diketone or diester.

    Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction using a bromophenyl boronic acid and a suitable pyridazine derivative.

    Thioether Formation: The thioether linkage can be formed by reacting the bromophenyl-pyridazine intermediate with a thiol compound.

    Introduction of Chlorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of bromophenyl and chlorophenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the thioether linkage may participate in redox reactions.

Comparison with Similar Compounds

Similar compounds include other pyridazine derivatives with different substituents. For example:

    2-((6-(4-Methylphenyl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone: Similar structure but with methyl and fluorophenyl groups.

    2-((6-(4-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone: Contains nitrophenyl and methoxyphenyl groups.

The uniqueness of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-chlorophenyl)ethanone lies in its specific combination of bromophenyl and chlorophenyl groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H12BrClN2OS

Molecular Weight

419.7 g/mol

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C18H12BrClN2OS/c19-14-5-1-12(2-6-14)16-9-10-18(22-21-16)24-11-17(23)13-3-7-15(20)8-4-13/h1-10H,11H2

InChI Key

XRGVDQYXHZQNJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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